N-(Phenylsulfanyl)methanamine
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Overview
Description
N-(Phenylsulfanyl)methanamine: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing N-(Phenylsulfanyl)methanamine involves the nucleophilic substitution of a halogenated phenylsulfanyl compound with methanamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Phenylsulfanyl)methanamine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in substitution reactions where the phenylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted amines and sulfides.
Scientific Research Applications
Chemistry: N-(Phenylsulfanyl)methanamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-(Phenylsulfanyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, leading to inhibition or activation of the target pathways. This modulation is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- N,N-Bis(phenylsulfanyl)methanamine
- Phenylsulfanylphenylmethanamine
Comparison: N-(Phenylsulfanyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N,N-Bis(phenylsulfanyl)methanamine has two phenylsulfanyl groups, leading to different steric and electronic properties .
Properties
CAS No. |
24380-78-7 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
N-phenylsulfanylmethanamine |
InChI |
InChI=1S/C7H9NS/c1-8-9-7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChI Key |
PGKVUOHUSHCSOY-UHFFFAOYSA-N |
Canonical SMILES |
CNSC1=CC=CC=C1 |
Origin of Product |
United States |
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